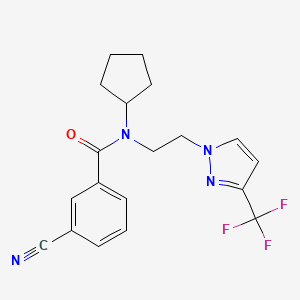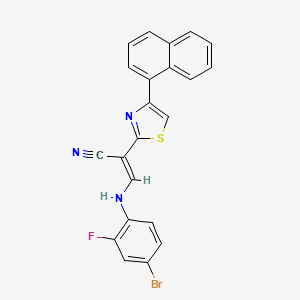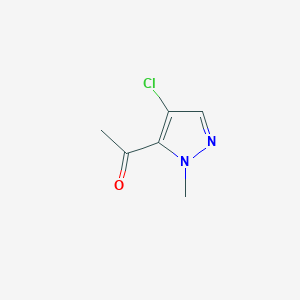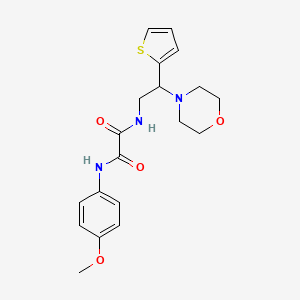
1,4-Diazepan-6-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepan-6-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepan-6-ol dihydrochloride can be synthesized through several methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes. This method allows for the production of chiral 1,4-diazepanes with high enantiomeric excess . The reaction conditions typically involve the use of specific imine reductase enzymes, such as those derived from Leishmania major or Micromonospora echinaurantiaca, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enzymatic methods or chemical synthesis routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-Diazepan-6-ol dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
1,4-Diazepan-6-ol dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazepane: A parent compound with similar structural features but lacking the hydroxyl and dihydrochloride groups.
1,4-Diazepan-6-one: A ketone derivative with different chemical properties and reactivity.
1,4-Diazepan-6-amine: An amine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1951445-01-4 |
|---|---|
Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1,4-diazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H |
InChI Key |
YJTHGZMOHQZWHG-UHFFFAOYSA-N |
SMILES |
C1CNCC(CN1)O.Cl.Cl |
Canonical SMILES |
C1CNCC(CN1)O.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)
![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495897.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)




![N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2495912.png)
![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)
